molecular formula C29H33N3O9S2 B12433842 [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid

Cat. No.: B12433842
M. Wt: 631.7 g/mol
InChI Key: XETPNKQIRXJYGS-KHZPMNTOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid involves a multi-step reaction process. One common method includes the following steps :

    Step 1: Reaction of lithium hydroxide monohydrate and dihydrogen peroxide in water and tetrahydrofuran at -5°C.

    Step 2: Addition of 2,2,2-trichloro-1,1-dimethylethoxychloroformate in N,N-dimethyl-formamide at 0-10°C.

    Step 3: Reflux in dichloromethane at 20°C for 50 hours.

Industrial Production Methods

Industrial production of this compound typically involves similar multi-step synthetic routes, optimized for large-scale production. The use of inert atmospheres and controlled temperatures is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the target compound, [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid .

Mechanism of Action

The compound exerts its effects by inhibiting the rho kinase enzyme and norepinephrine transporters. This inhibition leads to a reduction in the production of aqueous humor, thereby lowering intraocular pressure. The molecular targets include the conventional trabecular pathway of aqueous humor outflow .

Properties

Molecular Formula

C29H33N3O9S2

Molecular Weight

631.7 g/mol

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid

InChI

InChI=1S/C27H25N3O3.2CH4O3S/c1-17-3-10-24(18(2)13-17)27(32)33-23-8-5-19(6-9-23)25(15-28)26(31)30-22-7-4-21-16-29-12-11-20(21)14-22;2*1-5(2,3)4/h3-14,16,25H,15,28H2,1-2H3,(H,30,31);2*1H3,(H,2,3,4)/t25-;;/m1../s1

InChI Key

XETPNKQIRXJYGS-KHZPMNTOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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